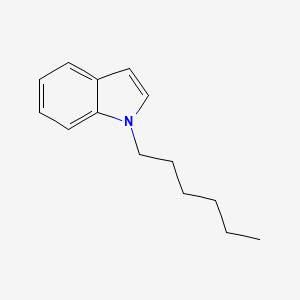

1-Hexyl-1H-indole

Description

1-Hexyl-1H-indole is an N-alkylated indole derivative characterized by a hexyl chain (-C₆H₁₃) attached to the nitrogen atom of the indole ring. This compound is synthesized via alkylation reactions, as demonstrated by its preparation through the reaction of indole with hexyl halides or aldehydes under optimized conditions. Key structural features include:

- Molecular Formula: C₁₄H₁₉N (calculated molecular weight: 187.1356 g/mol) .

- Spectroscopic Data: ¹H NMR (DMSO-d₆) signals at δ 4.15 (t, -CH₂-), 0.83 (t, -CH₃) confirm the hexyl chain, while aromatic protons resonate between δ 6.41–7.53 .

- Synthesis Yield: 17% as a pale yellow oil, indicating moderate efficiency in its preparation .

This property has led to its evaluation as an acetylcholinesterase and butyrylcholinesterase inhibitor, though further pharmacological studies are needed .

Properties

CAS No. |

42951-62-2 |

|---|---|

Molecular Formula |

C14H19N |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

1-hexylindole |

InChI |

InChI=1S/C14H19N/c1-2-3-4-7-11-15-12-10-13-8-5-6-9-14(13)15/h5-6,8-10,12H,2-4,7,11H2,1H3 |

InChI Key |

NOKPEQGJKFRMEL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

N-Alkylated Indoles

1-Methyl-1H-Indole

- Molecular Formula : C₉H₉N (131.17 g/mol) .

- Key Differences : Shorter alkyl chain (methyl vs. hexyl) reduces lipophilicity.

- Applications : Primarily used as a synthetic intermediate due to its simplicity and high reactivity in electrophilic substitutions.

1-Benzoyl-1H-Indole

- Molecular Formula: C₁₅H₁₁NO (221.26 g/mol) .

- Structural Feature : A benzoyl group (-COC₆H₅) replaces the alkyl chain.

- Applications : Serves as a precursor for photoaffinity labeling and bioactive molecule synthesis.

3,6-Dibromo-2-(Methyl Phenylsulfoximidoyl)-1-Hexyl-1H-Indole

Alkoxy-Substituted Indoles

Methyl 4-Chloro-1-n-Hexyloxy-3-[(n-Hexyloxy)Methyl]-1H-Indole-2-Carboxylate

- Molecular Formula: C₂₁H₃₀ClNO₄ (418.1761 g/mol) .

- Structural Complexity: Dual hexyloxy groups and a carboxylate ester enhance solubility in non-polar solvents.

- Applications : Explored in material science for liquid crystal development.

Acylated and Heterocyclic Derivatives

1-(2-Methoxybenzoyl)-1H-Indole

- Molecular Formula: C₁₆H₁₃NO₂ (251.28 g/mol) .

- Feature : Methoxybenzoyl group introduces hydrogen-bonding capacity.

- Synthesis : Prepared via Friedel-Crafts acylation, enabling diverse functionalization.

3-(1-Phenethyl-1H-Imidazol-5-yl)-1H-Indole

Comparative Analysis Table

Key Research Findings

- Lipophilicity vs. Bioactivity : Longer alkyl chains (e.g., hexyl in this compound) improve membrane penetration but may reduce aqueous solubility, limiting in vivo applications .

- Synthetic Efficiency: Solvent-free methods (e.g., CaO-mediated reactions) yield bis(indolyl) derivatives efficiently but require optimization for monosubstituted products .

- Functional Group Diversity : Bromine and sulfoximidoyl groups enable regioselective modifications, critical for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.